3-ethyl-7-methyl-1H-indole
Description
3-Ethyl-7-methyl-1H-indole (CAS: 1360921-73-8) is a substituted indole derivative with a molecular formula of C₁₁H₁₃N and a molecular weight of 159.23 g/mol . It belongs to the indole class of heterocyclic compounds, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethyl and methyl substituents at the 3- and 7-positions, respectively, modulate its electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-ethyl-7-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-7-12-11-8(2)5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
InChI Key |
CUHKMKNNQKVBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C(C=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ethyl-7-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . Another method includes the reaction of 7-ethyltryptophol with trialkylsilyl derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
3-ethyl-7-methyl-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-7-methyl-1H-indole involves its interaction with various biological targets. The indole ring can bind to multiple receptors, enzymes, and proteins, leading to diverse biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The following table summarizes key structural and molecular features of 3-ethyl-7-methyl-1H-indole and its analogs:
Biological Activity
3-Ethyl-7-methyl-1H-indole is a nitrogen-containing heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. This article delves into the biological activity of 3-ethyl-7-methyl-1H-indole, exploring its potential therapeutic applications, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of 3-ethyl-7-methyl-1H-indole is , with a molecular weight of approximately 173.23 g/mol. The unique arrangement of substituents—specifically the ethyl group at the 3-position and the methyl group at the 7-position—contributes to its distinct chemical reactivity and biological properties.
Biological Activities
Research indicates that 3-ethyl-7-methyl-1H-indole exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that indole derivatives possess significant antimicrobial properties, potentially effective against various bacterial and fungal strains. The presence of specific functional groups in the structure can enhance this activity.
- Anticancer Potential : Indoles are widely studied for their anticancer properties. Compounds similar to 3-ethyl-7-methyl-1H-indole have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
Table 1: Summary of Biological Activities of 3-Ethyl-7-methyl-1H-indole
The biological activity of 3-ethyl-7-methyl-1H-indole is believed to stem from its interaction with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, particularly in cancer cells.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate inflammation and immune responses.
Further research is necessary to elucidate the precise molecular mechanisms involved in these interactions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 3-ethyl-7-methyl-1H-indole:
- Anticancer Study : A study demonstrated that derivatives of indoles, including 3-ethyl-7-methyl-1H-indole, exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to apoptosis and cell cycle arrest at specific phases, suggesting a promising avenue for cancer therapy .
- Antimicrobial Research : Investigations into the antimicrobial properties revealed that indole derivatives could effectively inhibit bacterial growth, with potential applications in treating infections resistant to conventional antibiotics .
- Anti-inflammatory Activity : Research indicated that compounds within the indole family can modulate inflammatory responses by downregulating cytokine production, offering therapeutic potential for inflammatory diseases .
Comparison with Related Compounds
The biological activity of 3-ethyl-7-methyl-1H-indole can be contrasted with other indole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-3-ethyl-7-methyl-1H-indole | Contains a bromine atom at position 6 | Different reactivity and potential biological effects |
| 3-Ethyl-5-fluoro-7-methyl-1H-indole | Fluorine atom at position 5 | Enhanced binding affinity and biological potency |
| 5-Fluoro-7-methyl-1H-indole | Lacks ethyl group at position 3 | Varies in stability and interaction profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
